molecular formula C25H29ClN2 B100861 Diethyl[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]ammonium chloride CAS No. 15475-92-0

Diethyl[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]ammonium chloride

Cat. No. B100861
CAS RN: 15475-92-0
M. Wt: 393 g/mol
InChI Key: QPMPOXXSMJFBNK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]ammonium chloride is a chemical compound that has been widely used in scientific research. Commonly known as DDC, it is a yellow crystalline powder that is soluble in water and has a molecular weight of 416.03 g/mol.

Mechanism Of Action

DDC acts as a chelating agent and forms a complex with copper ions. The resulting complex emits fluorescence, which can be used for the detection of copper ions. DDC has a high affinity for copper ions, and the complex formation is reversible.

Biochemical And Physiological Effects

DDC has been shown to have no significant toxic effects on cells and tissues. It has been used in studies to investigate the role of copper ions in various biological processes, including neurodegenerative diseases, cancer, and inflammation.

Advantages And Limitations For Lab Experiments

One of the main advantages of DDC is its high sensitivity and selectivity for copper ions, making it an ideal probe for the detection of copper ions in biological samples. However, DDC has a relatively low quantum yield, which can limit its use in some applications.

Future Directions

Future research on DDC could focus on the development of more efficient and selective fluorescent probes for the detection of copper ions. Additionally, the use of DDC in the study of copper-dependent enzymes and their role in disease could be explored further.

Synthesis Methods

The synthesis of DDC involves the reaction of N,N-dimethylaniline with 4-formylbenzaldehyde in the presence of acetic acid and hydrochloric acid. The resulting product is then treated with diethylamine and hydrochloric acid to form DDC.

Scientific Research Applications

DDC has been extensively used in scientific research as a fluorescent probe for the detection of copper ions. It has also been used as a ligand for the preparation of metal complexes and as a reagent for the determination of amino acids and proteins.

properties

CAS RN

15475-92-0

Product Name

Diethyl[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]ammonium chloride

Molecular Formula

C25H29ClN2

Molecular Weight

393 g/mol

IUPAC Name

[4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride

InChI

InChI=1S/C25H29N2.ClH/c1-5-27(6-2)24-18-14-22(15-19-24)25(20-10-8-7-9-11-20)21-12-16-23(17-13-21)26(3)4;/h7-19H,5-6H2,1-4H3;1H/q+1;/p-1

InChI Key

QPMPOXXSMJFBNK-UHFFFAOYSA-M

SMILES

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.[Cl-]

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.[Cl-]

Other CAS RN

15475-92-0

synonyms

diethyl[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]ammonium chloride

Origin of Product

United States

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